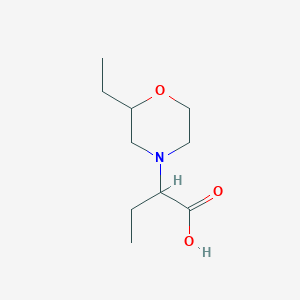
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C11H7FN2O It is known for its unique structure, which includes a fluorine atom, a methoxy group, and a carbonitrile group attached to an isoquinoline backbone
Vorbereitungsmethoden
The synthesis of 8-Fluoro-5-methoxyisoquinoline-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be added via methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols, leading to the formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The carbonitrile group can also participate in interactions with nucleophiles, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
8-Fluoro-5-methylisoquinoline-1-carbonitrile: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxyisoquinoline-1-carbonitrile: This compound lacks the fluorine atom, which can result in different binding affinities and selectivities towards molecular targets.
8-Fluoroisoquinoline-1-carbonitrile: This compound lacks the methoxy group, which can influence its solubility and overall chemical properties.
The presence of both the fluorine atom and the methoxy group in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
8-fluoro-5-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-10-3-2-8(12)11-7(10)4-5-14-9(11)6-13/h2-5H,1H3 |
InChI-Schlüssel |
JBCUDLZMSVHZPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CN=C(C2=C(C=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


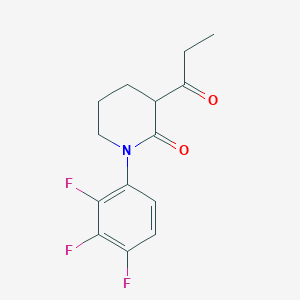
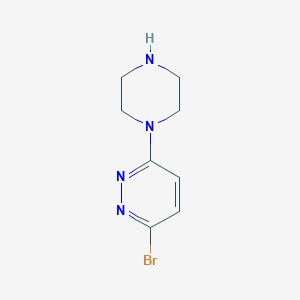
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
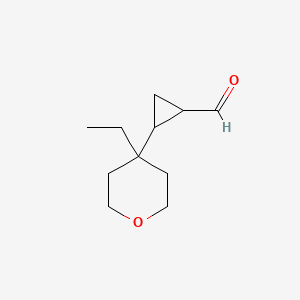
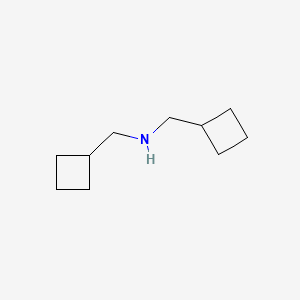
![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
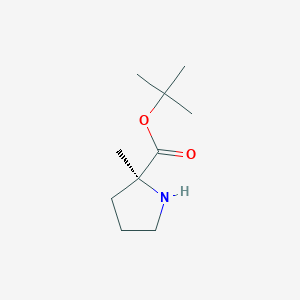
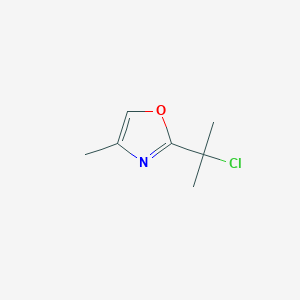

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)

![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
